molecular formula C24H21N3O B6478091 6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline CAS No. 4842-79-9

6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B6478091
CAS No.: 4842-79-9
M. Wt: 367.4 g/mol
InChI Key: BJXQRLVCNWYBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves the use of palladium-catalyzed reactions. One common method is the Pd-catalyzed two-fold C–N coupling and C–H activation reactions starting from 2,3-dibromoquinoxaline . Another approach involves a two-step process using Pd-catalyzed Suzuki coupling reactions followed by annulation with aromatic and aliphatic amines

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Transition-metal-free synthesis methods have been developed to avoid the use of toxic and expensive catalysts . These methods utilize recyclable and reusable organocatalysts, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines with different functional groups .

Mechanism of Action

The mechanism of action of 6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it binds to the catalytic domain of kinases, blocking their activity and thereby inhibiting signal transduction pathways involved in cell proliferation and survival . This makes it a potential therapeutic agent for treating cancers and other diseases characterized by dysregulated kinase activity.

Comparison with Similar Compounds

Properties

IUPAC Name

6-[(4-propoxyphenyl)methyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c1-2-15-28-18-13-11-17(12-14-18)16-27-22-10-6-3-7-19(22)23-24(27)26-21-9-5-4-8-20(21)25-23/h3-14H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXQRLVCNWYBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364522
Record name 6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4842-79-9
Record name 6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.